molecular formula C21H19D4ClFNO2 B1139291 氟哌啶醇 D4 CAS No. 1189986-59-1

氟哌啶醇 D4

货号 B1139291
CAS 编号: 1189986-59-1
分子量: 379.89
InChI 键:
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Haloperidol D4 is an internal standard used for the quantification of haloperidol . Haloperidol, also known by its brand name Haldol, is a phenylbutylpiperadine derivative and conventional antipsychotic . It is commonly used worldwide to block dopamine D2 receptors in the brain and exert its antipsychotic action .


Synthesis Analysis

Several haloperidol derivatives with a piperidine scaffold that was decorated at the nitrogen atom with different alkyl, benzyl, or substituted benzyl moieties were synthesized . A detailed analysis of the structures illuminates key structural determinants essential for DRD2 activation and subtype selectivity .


Molecular Structure Analysis

The crystal structure of DRD2 bound to the most commonly used antipsychotic drug, haloperidol, suggests an extended binding pocket for DRD2 that distinguishes it from other D2-like subtypes . The structure of haloperidol D4 is also available on PubChem .


Chemical Reactions Analysis

Haloperidol derivatives were screened for vasodilatory activity on isolated thoracic aorta rings from rats, and their quantitative structure–activity relationships (QSAR) were examined . The selected solid dispersion tablet demonstrated the best disintegration and water absorption ratio in addition to satisfactory friability and hardness .


Physical And Chemical Properties Analysis

Haloperidol D4’s physical and chemical properties can be found on PubChem . It is a white solid .

科学研究应用

Treatment of Schizophrenia

Haloperidol is a typical antipsychotic medication used in the treatment of schizophrenia . It is known to antagonize dopamine D2 receptors, which are abundantly expressed in the striatum . Understanding how haloperidol contributes to treating schizophrenia symptoms may help to improve therapeutic outcomes and elucidate the molecular underpinnings of this disorder .

Research on Striatal Dysfunction

Striatal dysfunction has been implicated in the pathophysiology of schizophrenia . Chronic treatment with haloperidol leads to inhibitory/excitatory imbalance in striatal D1-neurons . This suggests a mechanism of action that may go beyond the acute blocking of D2 receptors .

Proteomic Analysis

Proteomic analysis of striatum brain tissue found more than 400 proteins significantly altered after 30 days of chronic haloperidol treatment in mice . These proteins are involved in glutamatergic and GABAergic synaptic transmission .

Research on Dopamine D2 Receptors

Haloperidol not only reduces the excitability of striatal medium spiny neurons expressing dopamine D2 receptors (D2-MSNs) but also affects D1-MSNs by increasing the ratio of inhibitory/excitatory synaptic transmission .

Supersolubilization and Amorphization

A novel approach of greatly enhancing aqueous solubility of haloperidol has been presented by using weak acids that would not form salts with the drug . This approach also attains a physically stable form of amorphous drug by drying such aqueous solutions .

Perioperative Application

The perioperative application of haloperidol could decrease the occurrence of postoperative delirium without obvious side effects in elderly people . High-dose haloperidol (5 mg daily) possesses a greater positive effect .

安全和危害

Haloperidol may be harmful if swallowed and may damage the unborn child . It may cause nervous system, cardiovascular system, and reproductive effects . It can cause effects on the central nervous system, gastrointestinal, cardiovascular system, and respiratory system .

未来方向

Understanding how haloperidol exactly contributes to treating schizophrenia symptoms may help to improve therapeutic outcomes and elucidate the molecular underpinnings of this disorder . The development of a series of novel bivalent molecules with a pharmacophore derived from the dopamine receptor antagonist haloperidol could be a promising future direction .

属性

IUPAC Name

4-[4-(4-chloro-2,3,5,6-tetradeuteriophenyl)-4-hydroxypiperidin-1-yl]-1-(4-fluorophenyl)butan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23ClFNO2/c22-18-7-5-17(6-8-18)21(26)11-14-24(15-12-21)13-1-2-20(25)16-3-9-19(23)10-4-16/h3-10,26H,1-2,11-15H2/i5D,6D,7D,8D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNEPOXFFQSENCJ-KDWZCNHSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1(C2=CC=C(C=C2)Cl)O)CCCC(=O)C3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1C2(CCN(CC2)CCCC(=O)C3=CC=C(C=C3)F)O)[2H])[2H])Cl)[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23ClFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80661996
Record name 4-{4-[4-Chloro(~2~H_4_)phenyl]-4-hydroxypiperidin-1-yl}-1-(4-fluorophenyl)butan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80661996
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

379.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Haloperidol-D4

CAS RN

1189986-59-1
Record name 4-{4-[4-Chloro(~2~H_4_)phenyl]-4-hydroxypiperidin-1-yl}-1-(4-fluorophenyl)butan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80661996
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1189986-59-1
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a solution of 4.0 g of 1-(p-fluorophenyl)-4-[4-(p-chlorophenyl)-4-hydroxypiperidino]-1-butanol in 100 ml of chloroform was added 10 g of manganese dioxide (fine powder). And then the mixture was stirred at room temperature for 7 hours. The reaction product was filtered and the filtrate was concentrated to dryness under reduced pressure. The residue was recrystallized from aqueous acetone to obtain γ-[4-(p-chlorophenyl)-4-hydroxypiperidino]-p-fluorobutyrophenone, melting at 150° - 151°C.
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
10 g
Type
catalyst
Reaction Step One

Q & A

Q1: Why is Haloperidol-d4 used as an internal standard for quantifying Haloperidol in plasma?

A: Haloperidol-d4, a deuterated form of Haloperidol, shares very similar chemical properties with the analyte, making it an ideal internal standard for mass spectrometry-based quantification. [, ] This similarity ensures that Haloperidol-d4 behaves almost identically to Haloperidol during sample preparation and analysis. By adding a known amount of Haloperidol-d4 to the plasma sample, scientists can account for variations in extraction efficiency and instrument response, leading to more accurate and reliable measurements of Haloperidol concentrations.

Q2: What specific analytical challenges does using Haloperidol-d4 address in Haloperidol quantification?

A: One major challenge in quantifying drugs like Haloperidol in biological matrices like plasma is the potential for matrix effects, where other components in the sample can interfere with the ionization and detection of the analyte. [] By using Haloperidol-d4, researchers can normalize for these matrix effects since both Haloperidol and Haloperidol-d4 will be similarly affected. This normalization leads to more accurate quantification, particularly crucial for therapeutic drug monitoring where precise Haloperidol plasma levels are essential.

Q3: Can you explain the analytical method mentioned in the research that utilizes Haloperidol-d4 for Haloperidol quantification?

A: The research describes a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. [, ] After adding Haloperidol-d4 to the plasma sample, a simple protein precipitation step is performed. The resulting supernatant is injected into the LC-MS/MS system. The LC separates the compounds based on their physicochemical properties, and the MS/MS system detects and quantifies Haloperidol and Haloperidol-d4 based on their specific mass-to-charge ratios. The ratio of the signal intensities of Haloperidol and Haloperidol-d4 is then used to calculate the concentration of Haloperidol in the original sample.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。